5-Methoxytryptamine

Catalog No.
S566428
CAS No.
608-07-1
M.F
C11H14N2O
M. Wt
190.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxytryptamine

CAS Number

608-07-1

Product Name

5-Methoxytryptamine

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)ethanamine

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C11H14N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4-5,12H2,1H3

InChI Key

JTEJPPKMYBDEMY-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC=C2CCN

Synonyms

2-(5-Methoxy-1H-indol-3-yl)ethanamine; 2-(5-Methoxyindol-3-yl)ethylamine; 2-[5-(Methyloxy)-1H-indol-3-yl]ethanamine; 3-(2-Aminoethyl)-5-methoxyindole; 5-MOT; 5-Methoxy-1H-indole-3-ethanamine; [2-(5-Methoxy-1H-indol-3-yl)ethyl]amine; Deacetylmelatonin

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN

Melatonin Synthesis Pathway

One of the most studied aspects of 5-MT is its role in melatonin synthesis. Traditionally, scientists believed melatonin was produced solely from serotonin. However, recent research suggests an alternative pathway exists, where serotonin is first converted to 5-MT through methylation, and then further converted to melatonin through N-acetylation . This alternative pathway is gaining traction, highlighting the importance of 5-MT in the production of this crucial sleep hormone.

Potential Anti-cancer Properties

5-MT has shown promising results in preclinical studies investigating its anti-cancer potential. Research suggests it might exhibit direct cytotoxic effects on cancer cells, particularly when combined with established chemotherapy . Additionally, studies suggest it may also help mitigate some chemotherapy-related side effects like thrombocytopenia (low platelet count) and neurotoxicity . While these findings are encouraging, further research is necessary to determine the safety and efficacy of 5-MT in cancer treatment.

Neuroprotective and Other Potential Effects

5-MT is present in various organisms, including mammals, and research suggests it might possess various neuroprotective and other potential benefits. Studies have explored its role as an antioxidant , radiation protective agent, and potential modulator of cardiovascular health . However, these areas require further investigation to fully understand the potential of 5-MT in these contexts.

5-Methoxytryptamine, also known as mexamine, is a tryptamine derivative closely related to serotonin and melatonin. Its chemical formula is C11H14N2OC_{11}H_{14}N_{2}O with a molar mass of approximately 190.25 g/mol. This compound naturally occurs in low levels within the human body, primarily synthesized through the deacetylation of melatonin in the pineal gland . It is categorized as a serotonergic agonist and exhibits activity at various serotonin receptors, making it relevant in pharmacological research.

5-MT acts as a full agonist at various serotonin receptor subtypes (5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7) but shows minimal affinity for 5-HT3 receptors []. This suggests 5-MT may mimic the effects of serotonin in specific biological pathways depending on the receptor it interacts with [, ]. The specific mechanisms underlying these interactions are still being explored [].

Limited Data:

There is currently limited scientific data on the specific safety and hazards of 5-MT. Due to its structural similarity to hallucinogenic tryptamines, research suggests potential psychoactive effects, but more investigation is needed [].

, primarily involving its interactions with serotonin receptors. As a full agonist for multiple serotonin receptor subtypes (including 5-HT1A, 5-HT2A, and others), it can influence various physiological processes. Its metabolic pathway includes O-demethylation by cytochrome P450 enzymes, particularly CYP2D6, which can affect serotonin production and related neurophysiological functions .

The biological activity of 5-methoxytryptamine is significant due to its role as a serotonergic agonist. It has been shown to exert various effects, including:

  • Vasoconstriction: Induces vasoconstriction in certain blood vessels .
  • Neuropharmacological Effects: Exhibits anxiolytic and antidepressant-like activities, particularly in animal models .
  • Antioxidant Properties: Demonstrates potent antioxidant activity and has potential radioprotective effects .

Several synthesis methods for 5-methoxytryptamine have been documented:

  • Deacetylation of Melatonin: This natural synthesis occurs in the pineal gland.
  • Chemical Synthesis: Various synthetic routes have been explored, including:
    • Methylation of Tryptamine: Using methylating agents to introduce the methoxy group at the 5-position.
    • Reactions Involving Indole Derivatives: Employing indole derivatives to construct the tryptamine backbone .

5-Methoxytryptamine has several applications in both research and potential therapeutic contexts:

  • Neuropsychiatric Research: Studied for its potential in treating anxiety and depression due to its serotonergic activity.
  • Psychedelic Research: Investigated as a precursor for synthetic hallucinogens like 5-methoxy-N,N-diisopropyltryptamine (Foxy) and 5-methoxy-N,N-dimethyltryptamine (Moxy) .
  • Antioxidant Studies: Explored for its antioxidant properties and potential health benefits related to oxidative stress .

Research indicates that 5-methoxytryptamine interacts significantly with various serotonin receptors. Notably, studies have shown that it has:

  • Strong affinity for 5-HT1A and 5-HT2A receptors, contributing to its psychoactive effects .
  • Minimal interaction with the 5-HT3 receptor, indicating selectivity that may be beneficial for therapeutic applications without unwanted side effects associated with other receptor activations .

Several compounds share structural similarities with 5-methoxytryptamine, each exhibiting unique properties:

Compound NameStructural FeaturesKey Activities
Serotonin (5-Hydroxytryptamine)Hydroxyl group at position 5Neurotransmitter role; mood regulation
Melatonin (N-Acetyl-5-methoxytryptamine)Acetyl group at nitrogenRegulates sleep-wake cycles; antioxidant properties
5-Methoxy-N,N-dimethyltryptamineDimethylamino group at nitrogenHallucinogenic properties; psychedelic effects
Alpha-MethyltryptamineMethyl group at alpha positionStimulant effects; interactions with serotonin receptors

Each of these compounds shares a common tryptamine backbone but differs in functional groups that influence their biological activity and therapeutic potential.

Physical Description

Solid

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

190.110613074 g/mol

Monoisotopic Mass

190.110613074 g/mol

Heavy Atom Count

14

Melting Point

121.5 °C

UNII

3VMW6141KC

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 46 of 47 companies with hazard statement code(s):;
H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

608-07-1

Metabolism Metabolites

5-methoxytryptamine has known human metabolites that include serotonin.

Wikipedia

5-methoxytryptamine

Dates

Modify: 2023-08-15

Structural and Molecular Dynamics Analysis of Plant Serotonin N-Acetyltransferase Reveal an Acid/Base-Assisted Catalysis in Melatonin Biosynthesis

Lijing Liao, Yuanze Zhou, Youdong Xu, Yuhao Zhang, Xikai Liu, Biao Liu, Xinxin Chen, Yan Guo, Zhixiong Zeng, Yucheng Zhao
PMID: 33682300   DOI: 10.1002/anie.202100992

Abstract

Serotonin N-acetyltransferase (SNAT) is the key rate-limiting enzyme in melatonin biosynthesis. It mediates melatonin biosynthesis in plants by using serotonin and 5-methoxytryptamine (5-MT), but little is known of its underlying mechanisms. Herein, we present a detailed reaction mechanism of a SNAT from Oryza sativa through combined structural and molecular dynamics (MD) analysis. We report the crystal structures of plant SNAT in the apo and binary/ternary complex forms with acetyl-CoA (AcCoA), serotonin, and 5-MT. OsSNAT exhibits a unique enzymatically active dimeric fold not found in the known structures of arylalkylamine N-acetyltransferase (AANAT) family. The key residues W188, D189, D226, N220, and Y233 located around the active pocket are important in catalysis, confirmed by site-directed mutagenesis. Combined with MD simulations, we hypothesize a novel plausible catalytic mechanism in which D226 and Y233 function as catalytic base and acid during the acetyl-transfer reaction.


Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases

Xiuying Yan, Shuai Yuan, Zhiguo Yu, Yunli Zhao, Sujing Zhang, Hejian Wu, Hui Yan, Ping Xiang
PMID: 32452453   DOI: 10.1016/j.jflm.2020.101963

Abstract

The dried urine spots (DUSs) technique is increasing continuously as an easy sampling method for monitoring substance abuse due to its advantages of stability and convenience regarding transport and storage. 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) is a new type of tryptamine hallucinogen, the use of which has been banned in many countries. And according to the previous research, 5-MeO-DIPT is not stable in urine. In order to improve its stability, an LC-MS/MS method for determining 5-MeO-DIPT in DUSs was developed.
10 μl urine was spotted on Whatman FTA
classic card, then extracted with 200 μl methanol, and liquid chromatography-tandem mass spectrometry in positive ion multiple reaction monitoring mode was utilized for analysis.
The LOD and LLOQ of the method were 0.1 ng/ml and 0.2 ng/ml, respectively. The accuracy and precision were 98.2%-103.9% and 2.7%-8.5%, respectively. It was found that the stability of 5-MeO-DIPT in DUSs was better than the stability of 5-MeO-DIPT in urine stored at 25 °C. Moreover, this method was also applied to detect 5-MeO-DIPT in the urine of individuals known to have used 5-MeO-DIPT. It was found that the concentrations of 5-MeO-DIPT were 0.3-2.3 ng/ml, which were lower than those obtained via GC-Orbitrap-MS. The small volume of urine required (10 μl), combined with the simplicity of the analytical technique, makes this an useful procedure for the screening of drug of abuse.


Determination of 5-MeO-DIPT in Human Urine Using Gas Chromatography Coupled with High-Resolution Orbitrap Mass Spectrometry

Xiuying Yan, Ping Xiang, Yunli Zhao, Zhiguo Yu, Hui Yan
PMID: 32020169   DOI: 10.1093/jat/bkaa005

Abstract

5-Methoxy-N,N-Diisopropyltryptamine (5-MeO-DIPT) is a designer hallucinogen derived from tryptamine and its use has been banned by many countries. In this study, a qualitative and quantitative method was developed for determining 5-MeO-DIPT in urine by gas chromatography high-resolution mass spectrometry. 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) and 5-methoxy-N-isopropyltryptamine (5-MeO-IPT) were identified as 5-MeO-DIPT metabolites in abusers' urine. 5-MeO-DIPT was extracted from urine by liquid-liquid extraction with ethyl acetate under alkaline conditions. The extract was analyzed by GC-Orbitrap-MS in full scan mode with a resolution of 60,000 full width at half maxima (FWHM). The linear range of this method was 2-300 ng/mL with r > 0.99, and the limit of detection was 1 ng/mL. The accuracy and precision were 93-108.7% and 3.1-10.3%, respectively. This method is simple and sensitive. It has been successfully used to detect 5-MeO-DIPT in drug abusers' urine, which showed that the concentrations of 5-MeO-DIPT were between 1 and 2.8 ng/mL. 5-OH-DIPT and 5-MeO-IPT, two urinary major metabolites of 5-MeO-DIPT, were identified in urine samples from 5-MeO-DIPT users. Furthermore, the stability of 5-MeO-DIPT in human urine was investigated. It was discovered that the concentration of 5-MeO-DIPT in urine decreased by 22.8, 33.2 and 38.2% after samples were stored for 24 h at 25°C, 5 days at 4°C and 7 days at 4°C, respectively. And 5-MeO-DIPT in urine were stable after they were stored for 30 days at -20°C. Therefore, it is recommended that urine should be stored under freezing conditions before performing 5-MeO-DIPT analysis.


Application of hair analysis to document illegal 5-methoxy-N,N-dissopropyltrptamine (5-MeO-DiPT) use

Roujia Wang, Ping Xiang, Zhiguo Yu, Yan Shi
PMID: 31604205   DOI: 10.1016/j.forsciint.2019.109972

Abstract

5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT) is a designer hallucinogen that is a synthetic tryptamine derivative. It is highly abused and is involved in criminal activities because of its psychotropic properties. Herein, we presented an UHPLC-MS/MS method allowing for the qualitative and quantitative determination of 5-MeO-DiPT in human hair. The hair was first decontaminated and then cut into pieces. Thirty milligrams of hair samples was pulverized below 4°C in the presence of 0.5mL deionized water containing 0.1% formic acid. After centrifuging twice, 5μL of supernatant was injected into the LC-MS/MS system. A T
column (100mm×2.1mm, 1.8μm) was used, and mobile phases consisted of 20mmol/L ammonium acetate, 5% acetonitrile and 0.1% formic acid in water (solvent A) and acetonitrile (solvent B). The gradient elution was used at a flow rate of 0.3mL/min. The resulting calibration curve for 5-MeO-DiPT was y=281.50213x+0.00231 (R
=0.992), the limit of detection (LOD) was 0.05pg/mg, and the lower limit of quantification (LLOQ) was 0.1pg/mg. The accuracy was between 92.1% and 105.6%, and the intra- and interday precision, recovery and matrix effect were acceptable. The validated method was successfully used in 106 real cases, and the concentration of 5-MeO-DiPT in hair samples of these suspected users was 0.2-7532.5pg/mg. These cases present data to document illegal 5-MeO-DiPT use.


Metabolic analysis of the melatonin biosynthesis pathway using chemical labeling coupled with liquid chromatography-mass spectrometry

Tiantian Ye, Xiaoming Yin, Lei Yu, Shu-Jian Zheng, Wen-Jing Cai, Yan Wu, Yu-Qi Feng
PMID: 30299556   DOI: 10.1111/jpi.12531

Abstract

Characterization of the melatonin (MLT) biosynthesis pathway in plants is still limited. Additionally, a metabolomic analysis of MLT biosynthesis in plants is still a challenge due to analyte structural and chemical diversity, low analyte abundances, and plant matrix complexities. Herein, a sensitive liquid chromatography-mass spectrometry (LC-MS) method enabling the simultaneous determination of seven plant MLT biosynthetic metabolites was developed. In the proposed strategy, the targeted metabolites, which included tryptophan (Trp), tryptamine (TAM), 5-hydroxytryptophan (5HTP), serotonin (5HT), N-acetylserotonin (NAS), 5-methoxytryptamine (5MT), and MLT, were purified from plant extracts using a one-step dispersive solid-phase extraction (DSPE). The samples were then chemically labeled with dansyl chloride (DNS-Cl), followed by analysis using LC-MS. The limit of detection (LOD) values ranged from 0.03 to 1.36 pg/mL and presented a 22- to 469-fold decrease when compared to the unlabeled metabolites. Due to the high sensitivity of the proposed method, the consumption of plant materials was reduced to 10 mg FW. Ultimately, the established method was utilized to examine the distributions of MLT and its intermediates in rice shoots and roots with or without cadmium (Cd) stress. The results suggested that under normal condition, MLT may also be generated via a Trp/TAM/5HT/5MT/MLT path (Pathway II) in addition to the previously reported Trp/TAM/5HT/NAS/MLT path (Pathway I), although Pathway I was shown to be dominant. During Cd stress, MLT was also shown to be produced through these two pathways, with Pathway II shown to be dominant in rice shoots and roots.


5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines

Miguel Toro-Sazo, José Brea, María I Loza, Marta Cimadevila, Bruce K Cassels
PMID: 30629611   DOI: 10.1371/journal.pone.0209804

Abstract

The last fifteen years have seen the emergence and overflow into the drug scene of "superpotent" N-benzylated phenethylamines belonging to the "NBOMe" series, accompanied by numerous research articles. Although N-benzyl substitution of 5-methoxytryptamine is known to increase its affinity and potency at 5-HT2 receptors associated with psychedelic activity, N-benzylated tryptamines have been studied much less than their phenethylamine analogs. To further our knowledge of the activity of N-benzyltryptamines, we have synthesized a family of tryptamine derivatives and, for comparison, a few 5-methoxytryptamine analogs with many different substitution patterns on the benzyl moiety, and subjected them to in vitro affinity and functional activity assays vs. the human 5-HT2 receptor subtypes. In the binding (radioligand displacement) studies some of these compounds exhibited only modest selectivity for either 5-HT2A or 5-HT2C receptors suggesting that a few of them, with affinities in the 10-100 nanomolar range for 5-HT2A receptors, might presumably be psychedelic. Unexpectedly, their functional (calcium mobilization) assays reflected very different trends. All of these compounds proved to be 5-HT2C receptor full agonists while most of them showed low efficacy at the 5-HT2A subtype. Furthermore, several showed moderate-to-strong preferences for activation of the 5-HT2C subtype at nanomolar concentrations. Thus, although some N-benzyltryptamines might be abuse-liable, others might represent new leads for the development of therapeutics for weight loss, erectile dysfunction, drug abuse, or schizophrenia.


Trends in DMT and other tryptamine use among young adults in the United States

Joseph J Palamar, Austin Le
PMID: 30260086   DOI: 10.1111/ajad.12803

Abstract

The popularity of tryptamines such as N,N-dimethyltryptamine (DMT) appears to be increasing in the United States (US), but epidemiologic literature on prevalence of use is scant. This paper aims to determine trends in prevalence and correlates of past-year tryptamine use among a nationally representative sample of young adults in the US.
Participants in the National Survey on Drug Use and Health survey were queried about past-year use of tryptamines-specifically DMT, α-methyltryptamine (AMT), and 5-MeO-DIPT ("Foxy"). Data were examined from young adults (ages 18-25), years 2007-2014 (N = 144,787). Linear trends in prevalence of past-year tryptamine use were examined in the full sample and stratified by specific demographic and drug use characteristics.
Tryptamine use is rare, but increased from .2% in 2007/08 to .7% in 2013/14, a 273% relative increase (p < .001). While prevalence increased among all demographic groups, prevalence was substantially higher among individuals who use other drugs. In particular, between 2007/08 and 2013/14, prevalence of tryptamine use increased among past-year ecstasy users (from 2.1% to 10.0%) and LSD users (from 7.0% to 15.5%) (ps < .01). Prevalence of tryptamine use tended to be higher among lifetime and past-year users of psychedelic drugs compared to users of non-psychedelic drugs.
While tryptamine use is not prevalent in the general young adult population, prevalence is increasing. Users of various other drugs-particularly drugs with psychedelic effects-report higher prevalence of tryptamine use.
Users of other drugs can be targeted when disseminating information about tryptamines to ensure user safety. (Am J Addict 2018;27:578-585).


The effect of repeated-intermittent exposure to 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) during adolescence on learning and memory in adult rats

Karolina Noworyta-Sokołowska, Anna Maria Górska, Krystyna Gołembiowska
PMID: 32002966   DOI: 10.1016/j.pharep.2018.04.001

Abstract

According to the European Drug Report, the use of novel psychoactive substances (NPS) is constantly growing. NPS are widely abused by human adolescent subjects. 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) is one of the most frequently used hallucinogenic NPS. 5-MeO-DIPT intoxication results in hallucinations, vomiting, and tachycardia. Long-term exposure to 5-MeO-DIPT was reported to lead to development of post-hallucinogenic perception disorder. The aim of the present study was to determine whether repeated-intermittent administration of 5-MeO-DIPT during adolescence affects learning and memory in adult rats.
Rats were treated with 5-MeO-DIPT in a dose of 2.5 mg/kg from 30 to 33 and 37 to 40 Postnatal Day (PND). The experiments were conducted when the animals reached 90 PND. The effect of 5-MeO-DIPT on cognitive functions was assessed using the novel object recognition, open field, and serial pattern learning (SPL) tests.
Repeated-intermittent exposure to 5-MeO-DIPT during adolescence decreased the number of crossings in the open field test at adulthood. Moreover, 5-MeO-DIPT treatment impaired adult rats' learning in the SPL test. There was no change in the novel object recognition test.
The present results show that the performance of adult rats treated with 5-MeO-DIPT during adolescence was impaired in the open field test, which indicates the attenuated exploratory activity. 5-MeO-DIPT treatment undermined adult rats' performance in the serial pattern learning test, suggesting impairment of long term memory and cognitive flexibility. The present study showed that the exposure to 5-MeO-DIPT during adolescence might lead to long-lasting behavioral changes which persisted long after the exposure period.


Melatonin and Its Metabolites Ameliorate UVR-Induced Mitochondrial Oxidative Stress in Human MNT-1 Melanoma Cells

Konrad Kleszczyński, Bernadetta Bilska, Agatha Stegemann, Damian Jozef Flis, Wieslaw Ziolkowski, Elżbieta Pyza, Thomas A Luger, Russel J Reiter, Markus Böhm, Andrzej T Slominski
PMID: 30487387   DOI: 10.3390/ijms19123786

Abstract

Melatonin (Mel) is the major biologically active molecule secreted by the pineal gland. Mel and its metabolites, 6-hydroxymelatonin (6(OH)Mel) and 5-methoxytryptamine (5-MT), possess a variety of functions, including the scavenging of free radicals and the induction of protective or reparative mechanisms in the cell. Their amphiphilic character allows them to cross cellular membranes and reach subcellular organelles, including the mitochondria. Herein, the action of Mel, 6(OH)Mel, and 5-MT in human MNT-1 melanoma cells against ultraviolet B (UVB) radiation was investigated. The dose of 50 mJ/cm² caused a significant reduction of cell viability up to 48%, while investigated compounds counteracted this deleterious effect. UVB exposure increased catalase activity and led to a simultaneous Ca
influx (16%), while tested compounds prevented these disturbances. Additional analysis focused on mitochondrial respiration performed in isolated mitochondria from the liver of BALB/cJ mice where Mel, 6(OH)Mel, and 5-MT significantly enhanced the oxidative phosphorylation at the dose of 10
M with lower effects seen at 10
or 10
M. In conclusion, Mel, 6(OH)Mel and 5-MT protect MNT-1 cells, which express melatonin receptors (MT1 and MT2) against UVB-induced oxidative stress and mitochondrial dysfunction, including the uncoupling of oxidative phosphorylation.


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